molecular formula C19H20N2O5 B2580088 methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate CAS No. 2034271-78-6

methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate

Cat. No.: B2580088
CAS No.: 2034271-78-6
M. Wt: 356.378
InChI Key: SHJCZCOPLSGFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is a complex organic compound that combines several functional groups, including a nicotinamide moiety, a tetrahydrofuran ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate typically involves multiple steps:

  • Formation of the Nicotinamide Intermediate: : The initial step involves the synthesis of the nicotinamide intermediate. This can be achieved by reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with methylamine to yield N-methyl nicotinamide.

  • Introduction of the Tetrahydrofuran Group: : The tetrahydrofuran group is introduced via an etherification reaction. This involves the reaction of the nicotinamide intermediate with tetrahydrofuran-3-ol in the presence of a suitable base such as sodium hydride or potassium carbonate.

  • Formation of the Benzoate Ester: : The final step involves esterification. The intermediate compound is reacted with methyl benzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functionalities, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of dihydronicotinamide derivatives.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a pharmacophore. The nicotinamide moiety is known for its biological activity, and the compound could be investigated for its effects on various biological pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure suggests it could interact with enzymes or receptors involved in metabolic pathways, making it a candidate for developing new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nicotinamide moiety might mimic the action of NAD+ or NADH, influencing redox reactions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the nicotinamide moiety but lacks the tetrahydrofuran and benzoate groups.

    Tetrahydrofuran-3-ol: Contains the tetrahydrofuran ring but lacks the nicotinamide and benzoate groups.

    Methyl Benzoate: Contains the benzoate ester but lacks the nicotinamide and tetrahydrofuran groups.

Uniqueness

Methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[methyl-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21(16-8-4-3-6-14(16)19(23)24-2)18(22)15-7-5-10-20-17(15)26-13-9-11-25-12-13/h3-8,10,13H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJCZCOPLSGFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.